molecular formula C13H13N3O B14475206 N-Methyl-N-phenyl-N'-pyridin-2-ylurea CAS No. 71344-20-2

N-Methyl-N-phenyl-N'-pyridin-2-ylurea

Cat. No.: B14475206
CAS No.: 71344-20-2
M. Wt: 227.26 g/mol
InChI Key: XDCOPPSMYKEGEM-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-N’-pyridin-2-ylurea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring, a phenyl group, and a methyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-N’-pyridin-2-ylurea typically involves the reaction of N-methyl-N-phenylurea with 2-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-phenyl-N’-pyridin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-phenyl-N’-pyridin-2-ylurea has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be compared with other similar compounds, such as:

    N-Methyl-N-phenylurea: Lacks the pyridine ring, which may result in different chemical and biological properties.

    N-Phenyl-N’-pyridin-2-ylurea: Lacks the methyl group, potentially affecting its reactivity and interactions.

    N-Methyl-N’-pyridin-2-ylurea: Lacks the phenyl group, which may influence its overall stability and activity.

The presence of the pyridine ring, phenyl group, and methyl group in N-Methyl-N-phenyl-N’-pyridin-2-ylurea contributes to its unique chemical and biological properties, distinguishing it from other related compounds.

Properties

CAS No.

71344-20-2

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-methyl-1-phenyl-3-pyridin-2-ylurea

InChI

InChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17)

InChI Key

XDCOPPSMYKEGEM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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